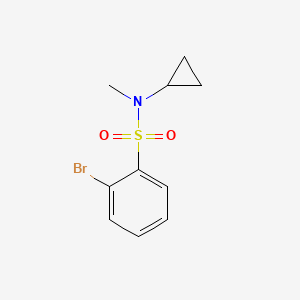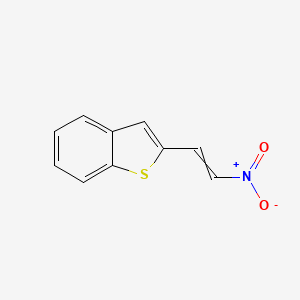
1-(Oxiran-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxiran-2-yl)prop-2-en-1-ol is a chiral organic compound with significant importance in various fields of chemistry and biochemistry. This compound features an epoxy group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its unique stereochemistry, with the (2R,3S) configuration, adds to its value in enantioselective synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxiran-2-yl)prop-2-en-1-ol typically involves the epoxidation of alkenes. One common method is the epoxidation of 3-hydroxy-4-pentene using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds with high stereoselectivity, yielding the desired (2R,3S) isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or chiral catalysts to ensure high enantioselectivity. Enzymatic methods using epoxide hydrolases have been explored to produce this compound with high optical purity .
Chemical Reactions Analysis
Types of Reactions
1-(Oxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1-(Oxiran-2-yl)prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for epoxide hydrolases.
Industry: The compound is used in the production of fine chemicals and as a building block in polymer synthesis .
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-isopropylmalic acid
- (2R,3S)-isocitric acid
- (2R,3S)-3-methyloxiran-2-yl phosphonic acid
Uniqueness
1-(Oxiran-2-yl)prop-2-en-1-ol is unique due to its combination of an epoxy and hydroxyl group, which provides a versatile platform for various chemical transformations. Its specific (2R,3S) configuration also makes it valuable in enantioselective synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-(oxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2 |
InChI Key |
YYUNQECXARGEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)



![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)


![2,3,5,6-Tetramethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B8654717.png)




